2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride
Description
2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride is a synthetic organic compound characterized by a methoxy-substituted phenyl ring, a secondary amine (propan-2-yl group), and an acetic acid backbone. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical research, particularly for studying receptor interactions and metabolic pathways.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(propan-2-ylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(2)13-11(12(14)15)9-4-6-10(16-3)7-5-9;/h4-8,11,13H,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUWGPDEZGZWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C1=CC=C(C=C1)OC)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and isopropylamine as the starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperature, pressure, and pH levels to ensure the formation of the desired product.
Purification: The product is then purified through crystallization or other purification techniques to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents into the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It can also serve as a reagent in various organic synthesis reactions.
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biological processes.
Industry: In the industrial sector, this compound can be used in the production of various chemicals, materials, and products.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound shares structural motifs with several derivatives, differing in substituents, functional groups, and backbone modifications. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Pharmacological and Physicochemical Implications
Substituent Effects on Bioactivity: Methoxy vs. However, fluorine’s electronegativity may improve binding affinity in polar active sites . Amino Group Variations: The propan-2-yl amino group introduces steric bulk compared to methylamino (CAS 7423-93-0) or dimethylamino (CAS 1007878-82-1) groups, which could reduce off-target interactions but may also limit solubility .
Backbone Modifications: Acetic Acid vs. Acetamide: The carboxylic acid in the target compound enables ionic interactions with basic residues in proteins, whereas acetamide derivatives (e.g., CAS 1019107-99-3) may exhibit improved metabolic stability due to reduced susceptibility to esterase cleavage .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., target compound and CAS 1185579-44-5) generally exhibit higher aqueous solubility than free bases, critical for in vivo studies. However, hygroscopicity may pose formulation challenges .
Biological Activity
2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride, with the CAS Number 1909305-45-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, focusing on its potential as an antimicrobial agent, anti-inflammatory properties, and effects on various biological pathways.
Antimicrobial Activity
Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound were evaluated against resistant strains of bacteria.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound ID | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |
|---|---|---|---|
| Compound 1 | 0.23 | 0.47 | MRSA |
| Compound 2 | 0.30 | 0.60 | Pseudomonas aeruginosa |
| Compound 3 | 0.25 | 0.50 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth, while Minimum Bactericidal Concentration (MBC) values suggest the concentrations required to kill the bacteria .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
Table 2: COX Inhibition Data
| Compound ID | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on T-Lymphoblastic Cell Lines : The compound showed selective cytotoxicity against T-lymphoblastic cell lines with CC₅₀ values as low as 9 nM, indicating a strong potential for targeted cancer therapies .
- Docking Studies : Molecular docking analyses have been performed to predict the binding affinity of the compound with various bacterial proteins, supporting its potential as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
